molecular formula C21H17NO4S B12557959 2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid CAS No. 192513-56-7

2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid

Cat. No.: B12557959
CAS No.: 192513-56-7
M. Wt: 379.4 g/mol
InChI Key: DEPIQSDWRACKNV-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a benzoic acid moiety, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzenesulfonyl chloride with an appropriate nucleophile.

    Introduction of the Imine Linkage: The imine linkage is formed through a condensation reaction between an aldehyde (such as 4-methylbenzaldehyde) and an amine.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imine linkage may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonyl)methylbenzoic acid
  • 4-[(Benzenesulfonyl)methyl]benzoic acid

Uniqueness

2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl group and the imine linkage allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

192513-56-7

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-[(4-methylphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C21H17NO4S/c1-15-7-9-16(10-8-15)14-22-17-11-12-20(19(13-17)21(23)24)27(25,26)18-5-3-2-4-6-18/h2-14H,1H3,(H,23,24)

InChI Key

DEPIQSDWRACKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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